2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine
Overview
Description
2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine is an organic compound with the molecular formula C12H7F4NO. It is a fluorinated pyridine derivative, characterized by the presence of both fluorine and trifluoromethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoropyridine and 4-(trifluoromethoxy)phenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-fluoropyridine with 4-(trifluoromethoxy)phenylboronic acid in the presence of a palladium catalyst and a base.
Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethoxy group.
Coupling Reactions: It can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative .
Scientific Research Applications
2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including liquid crystals and polymers with unique electronic properties.
Agricultural Chemistry: It is explored for use in agrochemicals, such as herbicides and pesticides, due to its stability and bioactivity.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethoxy)pyridine: Similar structure but with the trifluoromethoxy group at a different position.
4-(Trifluoromethoxy)phenylacetylene: Contains the trifluoromethoxy group but has an acetylene moiety instead of a pyridine ring.
Uniqueness
2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine is unique due to the combination of the fluorine and trifluoromethoxy groups, which confer distinct electronic and steric properties. These properties make it particularly useful in the design of molecules with specific biological activities and material properties .
Properties
IUPAC Name |
2-fluoro-5-[4-(trifluoromethoxy)phenyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO/c13-11-6-3-9(7-17-11)8-1-4-10(5-2-8)18-12(14,15)16/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYXRLWNYOOUNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)F)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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